2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride

Catalog No.
S919891
CAS No.
1220032-53-0
M.F
C12H18BrClN2O
M. Wt
321.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydroc...

CAS Number

1220032-53-0

Product Name

2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride

IUPAC Name

2-bromo-6-(2-piperidin-3-ylethoxy)pyridine;hydrochloride

Molecular Formula

C12H18BrClN2O

Molecular Weight

321.64 g/mol

InChI

InChI=1S/C12H17BrN2O.ClH/c13-11-4-1-5-12(15-11)16-8-6-10-3-2-7-14-9-10;/h1,4-5,10,14H,2-3,6-9H2;1H

InChI Key

VZKNJDSSDQEXDA-UHFFFAOYSA-N

SMILES

C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl

Canonical SMILES

C1CC(CNC1)CCOC2=NC(=CC=C2)Br.Cl
  • Analogue Development

    The core pyridine structure with a bromine substitution is present in various bioactive molecules []. Research might explore 2-Bromo-6-PEPy-HCl as a starting point for designing and synthesizing novel analogues with potentially enhanced or targeted biological activity.

  • Chemical Libraries and Screening

    Chemical libraries containing diverse compounds are used in drug discovery for identifying potential leads against specific diseases []. 2-Bromo-6-PEPy-HCl, due to its unique structure, could be included in such libraries for high-throughput screening assays to assess its interaction with biological targets.

  • Medicinal Chemistry Studies

    The piperidine ring and the ethoxy linker in 2-Bromo-6-PEPy-HCl are functional groups often found in drugs []. Studies might investigate how modifications to these parts of the molecule affect its properties and potential biological interactions.

2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride is a chemical compound with the molecular formula C12H18BrClN2OC_{12}H_{18}BrClN_{2}O and a molecular weight of approximately 321.64 g/mol. It features a pyridine ring substituted with a bromine atom and an ethoxy group linked to a piperidine moiety. This compound is often utilized in pharmaceutical research due to its unique structure, which may confer specific biological activities and interactions with various biological targets .

The reactivity of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. This allows for the potential modification of the compound to create derivatives with altered biological properties. The ethoxy group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.

Preliminary studies suggest that 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride may exhibit various biological activities, including potential neuropharmacological effects due to the piperidine ring, which is commonly found in many psychoactive substances. Its unique structure makes it a candidate for further investigation in drug discovery programs aimed at treating neurological disorders. The compound could also interact with neurotransmitter systems, although specific mechanisms remain to be elucidated.

The synthesis of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine structure is formed through cyclization reactions.
  • Bromination: The introduction of the bromine atom can be achieved using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  • Ethoxylation: The ethoxy group is introduced via alkylation reactions using ethyl iodide or ethyl bromide in the presence of a base.
  • Piperidine Attachment: Finally, the piperidine moiety is attached through an amination reaction.

These steps may vary based on specific laboratory protocols and desired yields .

The primary applications of 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride lie in medicinal chemistry and pharmacology. It serves as a lead compound for developing new drugs targeting neurological conditions and may also be used in high-throughput screening assays to identify potential therapeutic candidates against various diseases . Additionally, it can be employed as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary investigations suggest that modifications to its structure can significantly influence its biological interactions, making it a valuable compound for studying structure-activity relationships (SAR). These studies are crucial for understanding how changes in chemical structure affect pharmacological profiles and therapeutic efficacy .

Several compounds share structural similarities with 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochlorideC12H18BrClN2OC_{12}H_{18}BrClN_{2}OVariation in piperidine position may alter activity
5-Nitro-2-(3-pyrrolidinylmethoxy)pyridine hydrochlorideC11H16BrClN3O2C_{11}H_{16}BrClN_{3}O_2Contains a nitro group, potentially enhancing activity
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochlorideC12H18BrClN2OC_{12}H_{18}BrClN_{2}ODifferent functional group may affect solubility and activity

These compounds are noteworthy for their potential applications in drug development and their varying biological activities compared to 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride . Each presents unique opportunities for further research into their pharmacological effects and therapeutic uses.

Retrosynthetic Analysis Strategies

The retrosynthetic approach to 2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride follows systematic disconnection strategies that identify key synthetic intermediates and optimal bond formations [1] [2]. The retrosynthetic analysis begins with recognition of the target molecule's three distinct structural components: the brominated pyridine core, the ethyl linker, and the piperidine moiety.

The primary retrosynthetic disconnection focuses on the ether linkage between the pyridine ring and the ethoxy-piperidine chain [3]. This strategic bond cleavage reveals 2-bromo-6-hydroxypyridine as a key intermediate, which can undergo nucleophilic substitution with an appropriate piperidine-containing electrophile. Alternative disconnection strategies include formation of the carbon-bromine bond as a final step, utilizing 6-[2-(3-piperidinyl)ethoxy]pyridine as a precursor for selective halogenation [4] [5].

Key Reaction Pathways

Halogenation Techniques for Pyridine Systems

Selective bromination of pyridine systems presents significant synthetic challenges due to the electron-deficient nature of the pyridine ring [4] [9]. Phosphine-mediated halogenation emerges as the most effective approach for regioselective functionalization, utilizing designed phosphines to activate pyridine toward electrophilic attack [4]. This methodology achieves excellent 4-position selectivity with yields ranging from 60-90% under moderate conditions (80-120°C) [4] [10].

The Zincke imine intermediate pathway represents a breakthrough in 3-selective pyridine halogenation [5] [9]. This protocol proceeds through ring-opening with dibenzylamine followed by halogenation and ring-closure, achieving 65-95% yields with exceptional regioselectivity [11]. The mechanism involves formation of N-triflyl Zincke imines that undergo highly regioselective carbon-halogen bond formation under mild conditions [5].

Pyridine N-oxide halogenation provides complementary 2-position selectivity using p-toluenesulfonic anhydride as activator and tetrabutylammonium bromide as nucleophile [12]. This method produces C2-brominated products in 80-95% yields with high regioselectivity under mild conditions without requiring highly reactive brominating reagents [12].

Traditional direct bromination methods suffer from poor regioselectivity and harsh reaction conditions [13] [14]. However, metal-catalyzed approaches using palladium or rhodium complexes offer improved control over both reactivity and selectivity, achieving 70-95% yields with position-dependent selectivity [15] [16].

Etherification and Piperidine Coupling Reactions

The Williamson ether synthesis remains the gold standard for ether bond formation in pyridine systems [3] [17]. This SN2-based methodology requires primary alkyl halides or activated electrophiles to achieve optimal yields of 70-95% [3]. The reaction proceeds under basic conditions using sodium hydride or potassium hydride as base, with careful attention to substrate structure to avoid elimination pathways [17].

Palladium-catalyzed cross-coupling methods enable direct functionalization of pyridine derivatives with alcohols [18] [19]. These protocols utilize Pd(OAc)₂ with specialized ligand systems to achieve site-selective etherification in 60-85% yields [18]. Recent advances include the use of phosphate-containing ligands that promote hydrogen-bond-directed alcohol functionalization [20] [21].

Phosphonium salt functionalization offers unique advantages for pyridine derivatization [22] [23]. Pyridyl phosphonium salts undergo palladium-catalyzed electrophilic functionalization with silver salt additives, achieving 4-position selective ether formation in 65-90% yields [22] [23].

Modern reductive coupling approaches enable direct ether formation from pyridines and olefins [20] [21]. These reactions utilize specialized palladium catalysts with phosphate ligands to achieve regioselective allylic etherification, providing access to complex ethers in 75-96% yields under mild conditions [21].

Process Optimization Parameters

Catalyst Selection and Reaction Kinetics

Rhodium complexes demonstrate exceptional performance in pyridine C-H activation and cyclization reactions [24]. The [RhCp*Cl₂]₂ and [RhCpᵗCl₂]₂ catalysts enable efficient synthesis with 83-95% yields under moderate temperatures (45-80°C) [24]. These systems exhibit superior regioselectivity compared to alternative metal catalysts and function effectively with diverse substrate classes.

Palladium catalyst systems utilizing pyridine-carboxylate ligands show remarkable efficiency in cross-coupling and arylation reactions [15] [25]. The Pd(OAc)₂/pyridine-carboxylate combination achieves 70-94% yields at 80-110°C while demonstrating excellent functional group tolerance [15]. These ligands prevent both reversible and irreversible catalyst decomposition pathways [15].

Copper catalysts excel in Goldberg coupling reactions for pyridine functionalization [26]. The CuI/phenanthroline system enables efficient amide coupling with 80-92% yields at 110-130°C [26]. This methodology provides cost-effective alternatives to palladium-based systems while maintaining high selectivity.

Iron-based Metal-Organic Frameworks (Fe₃O₄@MIL-101(Cr)) represent emerging catalyst technologies for multicomponent condensation reactions [27]. These heterogeneous catalysts achieve 85-95% yields at 100°C with excellent recyclability and magnetic separation capabilities [27].

Purification and Yield Maximization

Column chromatography remains the primary purification method for pyridine derivatives [28] [29]. Silica gel stationary phases with hexane/ethyl acetate or dichloromethane/methanol mobile phases achieve 85-98% purity with 70-90% recovery [28]. Basic modifiers such as triethylamine (0.5-3%) are essential for compounds containing pyridine rings to prevent acid-base interactions with silica [30] [29].

Crystallization techniques provide high-purity products (90-99%) but with variable recovery rates (60-85%) [31] [32]. Solvent selection is critical, with systematic screening of crystallization conditions required for optimal results [31].

pH-zone refining counter-current chromatography offers superior separation efficiency for pyridine derivatives [33] [34]. Using MTBE-THF-H₂O solvent systems with triethylamine/HCl gradients achieves 98-99% purity with 85-95% recovery [33]. This method particularly excels for preparative-scale separations.

Cation-exchange chromatography using Dowex 50X8 resin provides efficient removal of excess reagents from pyridine derivatives [35]. NH₄OAc buffer systems (pH 8.5) enable rapid purification with 95-99% purity and 90-95% recovery in significantly reduced timeframes compared to traditional gel filtration methods [35].

Distillation methods achieve moderate purification (85-95% purity) with excellent recovery (80-95%) for volatile pyridine derivatives [36] [37]. Vacuum distillation is preferred to minimize thermal decomposition, particularly for sensitive brominated compounds [31] [37].

Dates

Last modified: 08-16-2023

Explore Compound Types